5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-3-2-4-8(10(7)12)5-9-6-14-11(13)15-9/h2-4,6H,5H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLAARKSJWJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CN=C(S2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine typically involves the reaction of 2-chloro-3-methylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity .
Chemical Reactions Analysis
5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives depending on the nucleophile used (e.g., amines, thiols).
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine demonstrate effectiveness against various bacterial strains. For instance, thiazole compounds have been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. The presence of the thiazole ring is believed to enhance the bioactivity of these compounds, making them potential candidates for developing new anti-inflammatory drugs .
Anticancer Potential
Recent studies suggest that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Agricultural Applications
Pesticide Development
The compound's structure allows for interactions with biological systems in pests, making it a candidate for pesticide formulation. Thiazole derivatives have been explored for their ability to disrupt metabolic processes in insects and fungi, providing a pathway for developing new agrochemicals .
Herbicide Activity
There is ongoing research into the herbicidal properties of thiazole derivatives. These compounds can potentially inhibit specific enzymes involved in plant growth, offering a method for weed control without harming crops .
Material Science
Polymer Chemistry
this compound can be utilized as an intermediate in synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices may enhance the material's durability and resistance to environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biological activity is often attributed to its ability to inhibit enzyme activity or interfere with cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA, resulting in anticancer activity .
Comparison with Similar Compounds
Structural Analogues in the Thiazole Family
The table below compares key structural and physicochemical properties of the target compound with related thiazole derivatives:
Key Observations :
Heterocyclic Analogues (Thiadiazoles, Oxadiazoles)
Key Observations :
- Electronic Properties : The thiazol-imine’s sulfur atom provides stronger hydrophobic interactions compared to oxadiazoles, while the imine group (NH) enables hydrogen bonding, a feature absent in thiadiazoles .
- Pharmacological Profile : Thiazol-imines are more commonly associated with cardiovascular applications (e.g., angiotensin II antagonism ), whereas thiadiazoles and oxadiazoles are linked to antimicrobial and anti-inflammatory activities .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Chloro and methyl groups at the 2- and 3-positions of the phenyl ring (target compound) may enhance receptor binding compared to meta-substituted fluorophenyl derivatives .
Biological Activity
5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, including its anticancer effects, antimicrobial properties, and other pharmacological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁ClN₂S |
| Molecular Weight | 238.74 g/mol |
| IUPAC Name | 5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-amine |
| PubChem CID | 2130291 |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar thiazole structures can induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity.
In a study focusing on thiazole derivatives, it was found that compounds with methyl substitutions at specific positions on the phenyl ring demonstrated improved activity against cancer cells, with IC₅₀ values indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole compounds are also noted for their antimicrobial properties. The compound has been evaluated for its ability to inhibit the growth of various bacterial strains. A study highlighted that thiazoles possess broad-spectrum antimicrobial activity, which includes both antibacterial and antifungal effects . The mechanism of action is often attributed to the disruption of microbial cell membranes and inhibition of key metabolic pathways.
Other Pharmacological Activities
In addition to anticancer and antimicrobial activities, this compound has been investigated for several other biological activities:
- Anti-inflammatory Effects : Some thiazole derivatives have shown potential in reducing inflammation through inhibition of COX enzymes .
- Analgesic Properties : Research indicates that certain thiazoles can provide pain relief comparable to conventional analgesics .
- Antioxidant Activity : Thiazole compounds have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of thiazole derivatives against human cancer cell lines. The results demonstrated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity. For example, a derivative with a para-chloro substitution exhibited an IC₅₀ value of 1.98 µg/mL against A-431 cells, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of several thiazole derivatives was assessed using standard disk diffusion methods. Compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain thiazoles displayed noteworthy antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves coupling 2-chloro-3-methylbenzyl derivatives with thiazole precursors. Key steps include:
- Condensation : Reacting a substituted benzyl chloride with a thiazol-2-imine precursor in polar aprotic solvents (e.g., DMF) under reflux (90–100°C) .
- Catalysis : Using triethylamine or K₂CO₃ to neutralize HCl byproducts and drive the reaction forward .
- Purification : Recrystallization from DMSO/water mixtures (2:1 v/v) to achieve >95% purity .
- Yield Optimization : Monitor reaction progress via TLC, adjust stoichiometry (1:1.2 molar ratio of benzyl chloride to thiazole precursor), and maintain inert atmospheres to prevent oxidation .
Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structural integrity of the compound, particularly the imine and thiazole moieties?
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for the 2-chloro-3-methylphenyl group) and thiazole protons (δ 5.2–5.8 ppm for the dihydrothiazole ring) .
- ¹³C NMR : Confirm imine (C=N) at δ 160–165 ppm and thiazole carbons (C-S) at δ 110–120 ppm .
- IR Spectroscopy : Detect C=N stretching (1640–1680 cm⁻¹) and C-S vibrations (680–720 cm⁻¹) .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify residuals .
- Thermal Stability : Perform thermogravimetric analysis (TGA) from 25°C to 300°C (heating rate: 10°C/min) to determine decomposition points .
Q. What in vitro assays are appropriate for preliminary evaluation of the compound’s biological activity against specific enzyme targets?
- Assay Selection :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., cytochrome P450 inhibition) with IC₅₀ determination via dose-response curves .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HepG2) at concentrations of 1–100 μM .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data regarding the compound’s receptor binding affinity?
- Strategy :
- Molecular Docking Validation : Compare AutoDock Vina results with experimental IC₅₀ values. Adjust force fields (e.g., AMBER) to account for solvent effects .
- Mutagenesis Studies : Introduce point mutations in the receptor’s active site to test predicted binding interactions .
Q. What experimental designs are suitable for tracking the environmental fate of this compound in aquatic systems?
- Approach :
- Microcosm Studies : Simulate aquatic environments with sediment/water ratios of 1:10. Monitor biodegradation via LC-MS/MS over 30 days .
- Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) and identify degradation products using high-resolution mass spectrometry (HRMS) .
Q. Which advanced techniques (e.g., X-ray crystallography, molecular dynamics simulations) are critical for elucidating interaction mechanisms between the compound and biological targets?
- Techniques :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at 2.0 Å resolution .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to analyze conformational stability and hydrogen-bonding networks .
Q. What strategies can be implemented to modify the thiazole-imine core structure to enhance selectivity while maintaining potency?
- Derivatization Methods :
- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl position to improve target selectivity .
- Ring Hybridization : Fuse the thiazole ring with triazole or oxadiazole moieties to modulate pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
